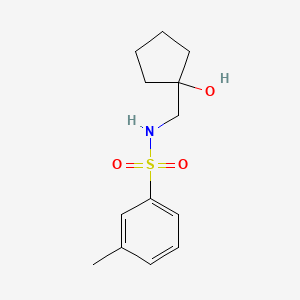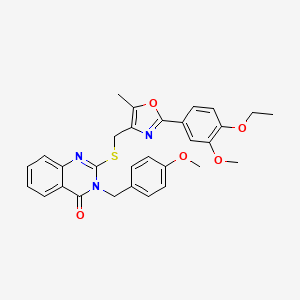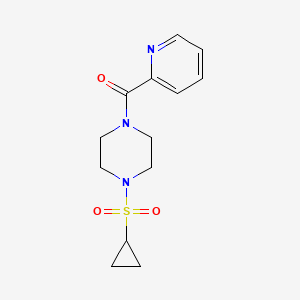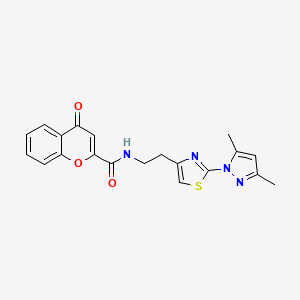
N-((1-hydroxycyclopentyl)methyl)-3-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((1-hydroxycyclopentyl)methyl)-3-methylbenzenesulfonamide” is a sulfonamide compound, which is characterized by the presence of a sulfonyl functional group attached to two other carbon atoms . Sulfonamides are a significant class of compounds in pharmaceutical chemistry, with many antibiotics falling under this category .
Molecular Structure Analysis
The molecule consists of a cyclopentyl ring, a benzene ring, and a sulfonamide group. The cyclopentyl ring is a type of cycloalkane, which is a hydrocarbon ring structure . The benzene ring is a six-carbon aromatic ring, and the sulfonamide group consists of a sulfur atom doubly bonded to an oxygen atom and singly bonded to two nitrogen atoms .Chemical Reactions Analysis
As a sulfonamide, this compound might undergo reactions typical of this class of compounds. This could include hydrolysis under acidic or basic conditions, or substitution reactions with amines .Scientific Research Applications
Synthesis and Electronic Properties
Syntheses and Spectroscopic Investigation : A study focused on synthesizing sulfonamides derivatives and characterizing them using spectroscopic methods, including NMR and FT–IR, combined with density functional theory calculations. The research provided insights into the molecular and electronic structures, predicting stability and charge transfer within the molecules (Mahmood, Akram, & Lima, 2016).
Convenient Synthesis of Benzonitriles : Utilization of a sulfonamide derivative as a cyanation reagent for synthesizing benzonitriles, showcasing the compound's role in facilitating the formation of Grignard reagents and highlighting its effectiveness in synthesizing pharmaceutical intermediates (Anbarasan, Neumann, & Beller, 2011).
Biomedical Applications
Anticancer and Antimicrobial Activities : Research on heterocyclic benzenesulfonamides derivatives demonstrated their potential in anticancer, antimicrobial, and anti-tuberculosis activities. The study emphasizes the structure-activity relationships and the biological efficacy of these compounds (Debbabi, Al‐Harbi, Al-Saidi, Aljuhani, Felaly, Abd El-Gilil, Bashandy, & Jannet, 2020).
Carbonic Anhydrase Inhibition and Antitumor Effects : Investigation into dibenzenesulfonamides' ability to induce apoptosis, autophagy pathways, and their inhibitory effects on carbonic anhydrase isoenzymes. These findings suggest the compounds' utility in developing new anticancer strategies, particularly by targeting tumor-associated enzymes (Gul, Yamali, Bulbuller, Kırmızıbayrak, Gul, Angeli, Bua, & Supuran, 2018).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(1-hydroxycyclopentyl)methyl]-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-11-5-4-6-12(9-11)18(16,17)14-10-13(15)7-2-3-8-13/h4-6,9,14-15H,2-3,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMRANZXNGYJLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC2(CCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-hydroxycyclopentyl)methyl)-3-methylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2,4-Dichlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2712540.png)

![Methyl 2-({[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2712542.png)
![4-benzoyl-N-[2-[4-[4-[4-[(4-benzoylbenzoyl)amino]-1,3-thiazol-2-yl]phenoxy]phenyl]-1,3-thiazol-4-yl]benzamide](/img/structure/B2712543.png)

![4,5-Diphenyl-1-propyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazole](/img/structure/B2712547.png)
![[4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B2712548.png)
![N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2712549.png)

![1-[(3-Chloropyrazin-2-yl)methyl]-3-(5-oxo-6,7,8,9-tetrahydrobenzo[7]annulen-3-yl)urea](/img/structure/B2712552.png)

![4-{1-[(3,4-Dichlorophenyl)methyl]benzimidazol-2-yl}-1-methylpyrrolidin-2-one](/img/structure/B2712556.png)